(3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate
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Overview
Description
tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is a complex organic compound with a specific stereochemistry
Preparation Methods
The synthesis of tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. The exact synthetic route can vary, but it generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl groups to prevent unwanted reactions.
Formation of the Carbon Skeleton: The carbon skeleton is constructed through a series of reactions, including aldol condensations and Michael additions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions.
Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct configuration at each stereocenter.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Scientific Research Applications
tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate can be compared with similar compounds such as:
tert-Butyl (3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoate: Lacks the benzyloxycarbonyl group, which may affect its reactivity and applications.
tert-Butyl (3S,4R,5S)-4-(((methoxycarbonyl)amino)-3-hydroxy-5-methylheptanoate: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may influence its chemical properties and uses.
The uniqueness of tert-Butyl (3S,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate lies in its specific stereochemistry and the presence of the benzyloxycarbonyl group, which can be leveraged for various synthetic and research applications.
Properties
Molecular Formula |
C20H31NO5 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl (3S,4R,5S)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14-,16-,18+/m0/s1 |
InChI Key |
AZTSBAWJROLRIQ-QILLFSRXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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